D-Alanine-d3

Mass Spectrometry Internal Standard Quantitative Analysis

D-Alanine-3,3,3-d3 (CAS 177614-69-6) is a stable isotope-labeled form of the non-essential amino acid D-Alanine, wherein the three hydrogen atoms of the methyl group are substituted with deuterium (²H) atoms. This deuteration at the 3,3,3-positions results in a mass shift of +3 Da (M+3) relative to the unlabeled parent compound, while preserving the native (2R) stereochemistry.

Molecular Formula C3H7NO2
Molecular Weight 92.11 g/mol
Cat. No. B576176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine-d3
Molecular FormulaC3H7NO2
Molecular Weight92.11 g/mol
Structural Identifiers
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3
InChIKeyQNAYBMKLOCPYGJ-HBXZPZNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Alanine-3,3,3-d3: Deuterated Amino Acid for Precise Metabolic Tracing and NMR Analysis


D-Alanine-3,3,3-d3 (CAS 177614-69-6) is a stable isotope-labeled form of the non-essential amino acid D-Alanine, wherein the three hydrogen atoms of the methyl group are substituted with deuterium (²H) atoms [1]. This deuteration at the 3,3,3-positions results in a mass shift of +3 Da (M+3) relative to the unlabeled parent compound, while preserving the native (2R) stereochemistry . As a chiral, deuterated primary amino acid, it is supplied as a solid with certified isotopic purity (typically 99 atom % D) and chemical purity (≥95% CP) . Its core utility lies in its application as a mass spectrometry (MS) internal standard and a nuclear magnetic resonance (NMR) tracer, particularly in studies of bacterial cell wall biosynthesis, enzyme kinetics (e.g., alanine racemase), and metabolic flux analysis where differentiation from endogenous L- and D-alanine pools is critical .

Why D-Alanine-3,3,3-d3 Cannot Be Interchanged with Other Deuterated or Chiral Alanine Analogs


Substituting D-Alanine-3,3,3-d3 with its racemic DL-mixture, the L-enantiomer, or alternative deuterated forms (e.g., d4-alanine) compromises analytical accuracy and biological specificity in key research workflows. While unlabeled D-Alanine and its deuterated variants share core physicochemical properties, the specific deuteration pattern of D-Alanine-3,3,3-d3 confers a distinct +3 Da mass shift (M+3) that is optimized for resolution from endogenous +0 Da alanine in MS-based quantification without the isotopic overlap of M+4 or M+1 forms . Furthermore, the chiral purity of the D-enantiomer is essential for mechanistic studies of bacterial cell wall enzymes (e.g., alanine racemase, D-Ala-D-Ala ligase) where L-alanine or racemic mixtures introduce confounding biological activity or fail to accurately track stereospecific metabolic pathways . The following quantitative evidence establishes the precise, verifiable advantages that define the selection criteria for D-Alanine-3,3,3-d3 over its closest in-class alternatives.

Quantitative Differentiation Evidence for D-Alanine-3,3,3-d3: Head-to-Head Analytical Comparisons


Mass Shift Precision: D-Alanine-3,3,3-d3 Provides Clean +3 Da Separation vs. +0 Da Unlabeled Baseline

D-Alanine-3,3,3-d3 exhibits a nominal mass shift of M+3 relative to unlabeled D-Alanine (M), providing a clear, non-overlapping isotopic peak for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS). This specific deuteration pattern (CD3CH(NH2)COOH) ensures that the analyte signal for endogenous alanine (m/z 90.08 for [M+H]+) is fully resolved from the internal standard (m/z 93.09 for [M+H]+) under typical MS conditions, minimizing ion suppression effects .

Mass Spectrometry Internal Standard Quantitative Analysis

Enantiomeric Discrimination via Optical Rotation: D-Alanine-3,3,3-d3 Rotates Plane-Polarized Light Opposite to L-Enantiomer

The optical activity of D-Alanine-3,3,3-d3 is a definitive measure of its enantiomeric purity and stereochemical identity. At 25°C and a concentration of 2 g/100 mL in 1 M HCl, the specific optical rotation [α]25/D is -14.5° . This negative rotation is characteristic of the D-(R)-enantiomer and is quantitatively opposite to that of L-Alanine-3,3,3-d3, which exhibits [α]25/D of +14.5° under identical conditions .

Chiral Purity Optical Rotation Enantiomeric Purity

Thermal Stability: Melting Point of D-Alanine-3,3,3-d3 Differs from Racemic DL-Alanine-3,3,3-d3

The melting point (decomposition) of D-Alanine-3,3,3-d3 is reported as 291 °C (dec.) . In contrast, the racemic mixture, DL-Alanine-3,3,3-d3, exhibits a lower decomposition temperature of 289 °C . This 2 °C difference is characteristic of enantiopure versus racemic crystalline forms and serves as a secondary verification of chiral purity.

Thermal Analysis Solid-State Characterization Purity Assessment

Retention of Biological Activity: EC50 for Glycine Receptor (GlyR) Activation Matches Unlabeled D-Alanine

Deuterium labeling at the 3,3,3-positions does not significantly alter the pharmacological activity of D-Alanine at the inhibitory glycine receptor (GlyR). D-Alanine-3,3,3-d3 acts as a weak GlyR agonist with an EC50 of 9 mM, identical to the reported value for unlabeled D-Alanine . This preservation of biological activity confirms that the labeled compound is a suitable tracer for functional studies without perturbing the system under investigation.

Neuropharmacology Receptor Agonism Isotopic Tracer

NMR-Based Kinetic Resolution: Real-Time Monitoring of Alanine Racemase Using D-Alanine-3,3,3-d3

The selective deuteration of the methyl group in D-Alanine-3,3,3-d3 enables real-time ²H NMR monitoring of enzymatic racemization reactions. A study demonstrated the in situ and real-time interconversion of L- and D-alanine-d3 by alanine racemase from Bacillus stearothermophilus using ²H NMR in a DNA-based chiral oriented medium [1]. The enantiomers were distinguished by differences in ²H quadrupolar splittings, allowing for the determination of Michaelis-Menten kinetic parameters without the need for chromatographic separation.

NMR Spectroscopy Enzyme Kinetics Chiral Discrimination

Isotopic Labeling Efficiency: D-Alanine-3,3,3-d3 (M+3) vs. D-Alanine-2,3,3,3-d4 (M+4) for Targeted MS Analysis

D-Alanine-3,3,3-d3 (M+3) provides a distinct mass shift that is often more suitable for targeted MS analysis than the M+4 shift of D-Alanine-2,3,3,3-d4. While both are used as internal standards, the M+3 label of D-Alanine-3,3,3-d3 offers a balance between isotopic resolution and minimal perturbation of chromatographic retention time . The M+4 variant (MW 93.12) may exhibit slightly greater retention time shift in reversed-phase LC due to increased hydrophobicity from additional deuteration, potentially affecting co-elution with the unlabeled analyte .

Isotopic Purity Mass Spectrometry Metabolic Tracing

Precision Applications of D-Alanine-3,3,3-d3: From Bacterial Cell Wall Biosynthesis to Chiral NMR Kinetics


LC-MS/MS Quantification of D-Alanine in Bacterial Peptidoglycan

Use D-Alanine-3,3,3-d3 as an internal standard for the absolute quantification of D-alanine in bacterial cell wall hydrolysates. Its +3 Da mass shift ensures chromatographic co-elution with the endogenous analyte while providing a distinct MS signal, enabling accurate measurement of D-alanine incorporation into peptidoglycan in response to antibiotic treatment or genetic manipulation.

Real-Time ²H NMR Monitoring of Alanine Racemase Kinetics

Employ D-Alanine-3,3,3-d3 in ²H NMR experiments within chiral oriented media to directly observe the interconversion of D- and L-alanine catalyzed by alanine racemase [1]. The deuterium label provides the necessary NMR-active nucleus (²H) while the methyl deuteration minimizes spectral complexity, enabling the determination of enzyme turnover rates and inhibition constants.

Metabolic Flux Analysis in D-Alanine-Dependent Pathways

Utilize D-Alanine-3,3,3-d3 as a stable isotope tracer to map the metabolic flux of D-alanine into the bacterial cell wall, specifically tracking its incorporation into D-alanyl-D-alanine and wall teichoic acids [2]. The M+3 mass label allows for distinction from endogenous D-alanine pools in both MS and NMR-based flux analyses.

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